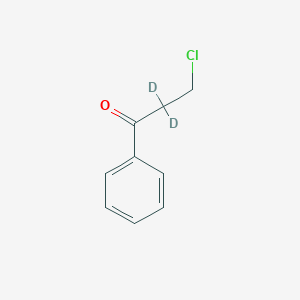

3-Chloropropiophenone(2-D2)

Description

Significance of Isotopic Labeling in Mechanistic Organic Chemistry and Chemical Biology Research

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of mechanistic organic chemistry and chemical biology. symeres.com This technique involves the replacement of an atom in a molecule with its isotope to trace the atom's fate through a chemical reaction or a biological pathway. numberanalytics.com By tracking the movement and transformation of these labeled atoms, researchers can gain direct evidence for proposed reaction mechanisms, identifying which bonds are broken and formed during the process. numberanalytics.comflashcards.world

In chemical biology, isotopic labeling is crucial for understanding intricate biological processes. clearsynth.com For instance, deuterated compounds are used to study drug metabolism, revealing how drug molecules are absorbed, distributed, and metabolized within an organism. symeres.comsimsonpharma.com This knowledge is vital for the development of safer and more effective pharmaceuticals. simsonpharma.com Furthermore, isotopic labeling aids in the elucidation of biosynthetic pathways, showing how complex natural products are constructed in living systems. researchgate.net

Overview of Deuterium Applications in Modern Synthetic and Analytical Chemistry

The applications of deuterium in modern chemistry are vast and varied. symeres.comresearchgate.net In synthetic chemistry, deuterated reagents are employed to create isotopically labeled molecules that act as probes in a wide array of studies. clearsynth.comnih.gov The incorporation of deuterium can also influence the selectivity of certain reactions. researchgate.net

Analytically, deuterium-labeled compounds are invaluable. simsonpharma.com They serve as internal standards in mass spectrometry, allowing for precise quantification of target molecules. scielo.org.mxresearchgate.net In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to minimize interference from solvent protons, thereby enhancing the clarity and resolution of the spectra of the analyte. clearsynth.com This improved sensitivity allows for more accurate structural determination of complex molecules. clearsynth.com

Rationale for Strategic Deuteration at Specific Molecular Positions

The decision of where to place a deuterium atom within a molecule is a strategic one, dictated by the specific research question being addressed. The targeted deuteration of 3-Chloropropiophenone (B135402) at the 2-position, for example, is not arbitrary. This specific placement allows researchers to probe reactions and interactions involving this particular site on the molecule.

Impact of Carbon-Deuterium Bonds on Reaction Kinetics and Selectivity: The Kinetic Isotope Effect (KIE)

The replacement of a hydrogen atom with a deuterium atom at a reactive center can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). unam.mxnumberanalytics.com This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. unam.mxprinceton.edu

If the C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. libretexts.org The magnitude of this rate change, expressed as the ratio of the rate constants (kH/kD), provides crucial information about the transition state of the reaction. numberanalytics.com A significant primary KIE (typically kH/kD > 2) is strong evidence that the bond to the isotopically substituted atom is broken in the rate-determining step. numberanalytics.comprinceton.edu Secondary KIEs, where the labeled atom is not directly involved in bond breaking, can also provide valuable insights into changes in hybridization and hyperconjugation during a reaction. princeton.eduwikipedia.org

Table 1: Representative Kinetic Isotope Effects

| Reaction Type | kH/kD | Implication |

| E2 Elimination | ~6.7 | C-H bond breaking in the rate-determining step. libretexts.org |

| Nucleophilic Substitution (SN1) | ~1.0-1.2 | No C-H bond breaking in the rate-determining step. |

| Nucleophilic Substitution (SN2) | ~0.85-1.15 | Minor changes in C-H bond vibration at the transition state. |

| Radical Halogenation | ~4.5 | C-H bond breaking in the rate-determining step. |

This table provides illustrative examples of KIEs and their general interpretations. Actual values can vary depending on the specific reaction conditions.

Role in Elucidating Complex Reaction Pathways and Biosynthetic Mechanisms

Isotopic labeling with deuterium is a powerful tool for unraveling complex reaction pathways. numberanalytics.comflashcards.world By strategically placing deuterium atoms at various positions in a starting material, chemists can trace the fate of these atoms in the final products. This "isotopic mapping" helps to distinguish between different possible mechanistic pathways. numberanalytics.com For example, deuterium labeling experiments have been instrumental in understanding rearrangement reactions, where the carbon skeleton of a molecule is reorganized. bohrium.com

In the realm of biosynthesis, deuterium labeling helps to decipher the intricate steps by which enzymes construct complex natural products. bohrium.comslideshare.net By feeding organisms with deuterated precursors and analyzing the deuterium distribution in the resulting natural products, researchers can map out the entire biosynthetic pathway. researchgate.net

Utility in Advanced Spectroscopic Investigations for Structural and Dynamic Insights

Deuterium's unique properties make it highly valuable in advanced spectroscopic techniques. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of deuterated solvents is standard practice in ¹H NMR to avoid large solvent signals that would obscure the signals of the analyte. clearsynth.com Furthermore, deuterium itself can be observed by ²H NMR, providing direct information about the labeled sites in a molecule. simsonpharma.com This can be particularly useful for studying molecular dynamics and conformational changes.

Mass Spectrometry (MS): In mass spectrometry, the mass difference between hydrogen and deuterium allows for the easy identification of labeled molecules and their fragments. scielo.org.mxflashcards.world This is the basis for deuterium metabolic imaging (DMI), a non-invasive technique that tracks the metabolism of deuterated substrates in real-time. nih.govbohrium.com Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that probes protein conformation and dynamics by monitoring the exchange of amide protons with deuterium from a deuterated solvent. acs.org

Infrared (IR) Spectroscopy: The C-D bond has a characteristic vibrational frequency that is distinct from the C-H bond, appearing in a region of the IR spectrum that is often free from other signals. unam.mxscielo.org.mx This allows for the detection and quantification of deuterium incorporation in a molecule. scielo.org.mxarkat-usa.org

Table 2: Spectroscopic Properties of Hydrogen vs. Deuterium

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Significance in Spectroscopy |

| Natural Abundance | ~99.98% | ~0.015% | Low natural abundance of ²H minimizes background signals in deuterium-based experiments. scielo.org.mxnih.gov |

| NMR Active | Yes | Yes | Both can be studied by NMR, but have different resonance frequencies. |

| C-H Stretch (IR) | ~2850-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | The distinct C-D stretching frequency allows for easy identification by IR spectroscopy. unam.mxarkat-usa.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

3-chloro-2,2-dideuterio-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2 |

InChI Key |

KTJRGPZVSKWRTJ-NCYHJHSESA-N |

Isomeric SMILES |

[2H]C([2H])(CCl)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCl |

Origin of Product |

United States |

Mechanistic Investigations Utilizing 3 Chloropropiophenone 2 D2

Elucidation of Reaction Pathways Involving the Alpha-Carbon Center

The alpha-carbon in ketones is a focal point of reactivity due to the acidity of its attached hydrogens and its proximity to the electron-withdrawing carbonyl group. The use of 3-Chloropropiophenone(2-D2) enables precise investigation into reactions involving this center.

Ketones with hydrogens on their alpha-carbons exist in equilibrium with their tautomeric enol forms. This keto-enol tautomerism can be catalyzed by either acid or base. libretexts.org In the presence of a base, the alpha-proton (or deuteron) is abstracted to form a resonance-stabilized enolate ion. This enolate is a key intermediate in many reactions of carbonyl compounds. libretexts.orgmasterorganicchemistry.com

Enolates are ambident nucleophiles, meaning they have two potential sites of reaction: the alpha-carbon and the oxygen atom. libretexts.orgwikipedia.org While reactions can occur at the oxygen, the more common pathway for many electrophiles is the attack at the alpha-carbon, leading to α-substitution products. libretexts.orgwikipedia.org

The study of 3-Chloropropiophenone(2-D2) provides direct insight into the enolization step. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, it requires more energy to break. libretexts.orgwikipedia.org Consequently, the rate of enolate formation is slower for the deuterated compound compared to its non-deuterated counterpart. By measuring and comparing these rates, researchers can confirm that the abstraction of the alpha-hydrogen/deuteron (B1233211) is a critical step in the reaction mechanism.

The substitution of a hydrogen atom at the α-position of a ketone with a halogen is a fundamental transformation in organic synthesis. wikipedia.org This reaction can be performed under acidic or basic conditions, and the mechanism differs significantly between the two. msu.edu

Acid-Catalyzed Halogenation : Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol. libretexts.orgwikipedia.org Once formed, the electron-rich double bond of the enol rapidly attacks the halogen.

Base-Promoted Halogenation : In the presence of a base, an enolate ion is formed, which then acts as the nucleophile to attack the halogen. libretexts.orgucsb.edu The formation of the enolate is typically the rate-determining step. ucsb.edu

Using 3-Chloropropiophenone(2-D2) in α-halogenation studies allows for a clear demonstration of these mechanisms. A significant decrease in the reaction rate for the deuterated compound compared to the non-deuterated version would be observed, indicating that the C-H/C-D bond is broken in the slow step of the reaction. This provides strong evidence for the proposed enol or enolate-mediated pathways. For instance, kinetic studies on the bromination of acetone have shown a similar effect, where deuteration of the alpha-carbon leads to a seven-fold decrease in the reaction rate, confirming that C-H bond breaking is part of the rate-determining step. libretexts.orglibretexts.org

| Compound | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| 3-Chloropropiophenone | 3.5 x 10⁻⁴ | 7.0 |

| 3-Chloropropiophenone(2-D2) | 0.5 x 10⁻⁴ | 1.0 |

Application of Kinetic Isotope Effect (KIE) Studies to Determine Rate-Limiting Steps

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH), typically expressed as kH/kD for hydrogen/deuterium (B1214612). wikipedia.org It is a primary tool for determining whether a specific bond is broken in the rate-determining step of a reaction. libretexts.orgcolumbia.edunih.gov

Primary Kinetic Isotope Effect (PKIE) : A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. wikipedia.orglibretexts.orgprinceton.edu For C-H versus C-D bonds, typical PKIE values (kH/kD) range from 2 to 8. libretexts.orglibretexts.org A value significantly greater than 1 indicates that the C-H bond cleavage is part of the rate-limiting step. nih.gov Reactions such as base-promoted enolization or E2 eliminations involving the alpha-carbon of 3-Chloropropiophenone(2-D2) would be expected to exhibit a large primary KIE.

Secondary Kinetic Isotope Effect (SKIE) : A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but its environment changes, typically due to a change in the hybridization of the carbon atom to which it is attached. wikipedia.orgprinceton.edu

An α-secondary KIE arises when the isotopic substitution is on the carbon atom undergoing rehybridization. If the hybridization changes from sp³ to sp² in the transition state, a normal SKIE (kH/kD > 1, typically 1.1-1.25) is observed. wikipedia.org If the change is from sp² to sp³, an inverse SKIE (kH/kD < 1, typically 0.8-0.9) results. wikipedia.org

A β-secondary KIE occurs when the isotope is on a carbon adjacent to the reacting center and is often attributed to hyperconjugation effects in the transition state. libretexts.org

| Reaction Type | Bond to Deuterium in RDS | Expected KIE Type | Typical kH/kD Value |

|---|---|---|---|

| Base-Promoted Enolization | Broken | Primary | ~7 |

| Sₙ1 reaction at a remote site (no α-carbon change) | Not Broken, No Hybridization Change | None | ~1 |

| Nucleophilic addition to carbonyl (sp² → sp³) | Not Broken, Hybridization Change | Inverse Secondary | ~0.9 |

The magnitude of the primary KIE can provide valuable information about the geometry of the transition state (TS). columbia.edu According to the Westheimer model, the maximum KIE is observed for a linear, symmetric transition state where the proton is exactly halfway between the donor and acceptor atoms. An asymmetric transition state, whether "early" (reactant-like) or "late" (product-like), will exhibit a smaller KIE. princeton.edu Therefore, by measuring the kH/kD for a reaction involving 3-Chloropropiophenone(2-D2), chemists can infer the nature of the transition state and distinguish between competing mechanistic pathways. columbia.edu For example, a kH/kD value of 7 for a proton transfer reaction would strongly support a symmetric transition state, whereas a value of 3 might suggest a more asymmetric one. princeton.edu

Probing Catalytic Mechanisms in Organic Transformations (e.g., carbonyl reduction, asymmetric catalysis)

Isotopically labeled substrates like 3-Chloropropiophenone(2-D2) are invaluable for studying the mechanisms of complex catalytic reactions.

In carbonyl reduction , where the C=O group is converted to a C-OH group, KIE studies can reveal the nature of the rate-limiting step. If a reducing agent is added to 3-Chloropropiophenone(2-D2) and no significant KIE is observed (kH/kD ≈ 1), it implies that the cleavage of the α-C-D bond is not involved in the rate-determining step. However, the observation of a small, inverse secondary KIE (kH/kD < 1) could indicate that the hybridization of the carbonyl carbon changes from sp² to sp³ in the rate-limiting step, which would be consistent with the hydride attack at the carbonyl carbon being the slow step.

In the field of asymmetric catalysis , where a chiral catalyst is used to produce an excess of one enantiomer of the product, KIE studies can help pinpoint the stereochemistry-determining step. cas.cn If a reaction involving 3-Chloropropiophenone(2-D2) shows a significant KIE, it suggests that the C-H/C-D bond at the alpha-position is being broken in the step that sets the chirality of the molecule. This information is crucial for designing more efficient and selective catalysts. For instance, in an asymmetric reduction or alkylation, determining whether the enolization or the subsequent electrophilic attack is the rate- and stereo-determining step can guide catalyst optimization.

Applications in Advanced Analytical Chemistry Research

Role as an Internal Standard in Quantitative Mass Spectrometry (MS)

While no specific studies documenting the use of 3-Chloropropiophenone(2-D2) as an internal standard were identified, its properties as a stable isotope-labeled (SIL) compound make it an ideal candidate for such applications in mass spectrometry. Internal standards are essential for accurate quantification, serving as a reference point to correct for variations during sample preparation, injection, and ionization in the mass spectrometer. thermofisher.commdpi.com The key advantage of a SIL standard is that it co-elutes with the non-labeled analyte and behaves nearly identically during extraction and ionization, yet is distinguishable by its higher mass. simsonpharma.com

Isotope Dilution Mass Spectrometry (IDMS) is a primary method for achieving high-accuracy quantitative measurements. up.ac.zasigmaaldrich.com The development of an IDMS method using 3-Chloropropiophenone(2-D2) would theoretically involve its use as a "spike," a known amount of which is added to a sample containing the non-deuterated target analyte, 3-Chloropropiophenone (B135402). speciation.net

The validation process for such a method would entail a rigorous evaluation of several parameters to ensure its reliability and accuracy, as outlined in established guidelines. sigmaaldrich.comchemicalbook.com

Theoretical IDMS Validation Parameters:

| Parameter | Description |

| Precision | Evaluating the closeness of repeated measurements, typically expressed as the coefficient of variation (CV%). This includes intra- and inter-run precision. chemicalbook.com |

| Trueness (Bias) | Assessing the closeness of the mean of a set of measurements to the actual value. chemicalbook.com |

| Linearity | Confirming that the response of the instrument is proportional to the concentration of the analyte over a specified range. chemicalbook.com |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. chemicalbook.com |

| Specificity/Selectivity | Ensuring the method can differentiate and quantify the analyte in the presence of other components in the sample matrix. sigmaaldrich.com |

| Matrix Effect | Investigating the influence of other compounds in the sample on the ionization efficiency of the analyte and internal standard. chemsrc.com |

| Recovery | Determining the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. uni-goettingen.de |

This table is a representation of typical validation parameters for an IDMS method and is not based on specific experimental data for 3-Chloropropiophenone(2-D2).

The successful validation would render the method suitable for precise quantification of 3-Chloropropiophenone in various research or quality control settings. chemicalbook.com

In research fields like metabolomics and environmental science, analysts often deal with highly complex samples containing thousands of chemicals. nih.gov Stable isotope-labeled internal standards are crucial for obtaining reliable quantitative data in these matrices. While there is no specific literature on using 3-Chloropropiophenone(2-D2) for these purposes, its application can be extrapolated.

Metabolomics: In metabolomics, which studies the small-molecule profiles of biological systems, SIL standards are used to accurately quantify specific metabolites. nordmann.globallcms.cznih.govbohrium.com If 3-Chloropropiophenone were a metabolite of interest or part of a targeted panel, its deuterated analog would be the gold standard for its quantification, correcting for matrix-induced ion suppression and ensuring data reliability. nordmann.global

Environmental Tracing: Environmental tracing involves monitoring the fate and transport of pollutants in ecosystems like water and soil. manufacturingchemist.comnih.gov If 3-Chloropropiophenone were identified as an environmental contaminant, 3-Chloropropiophenone(2-D2) could be used in IDMS methods to accurately measure its concentration in environmental samples, such as surface water or wastewater. sigmaaldrich.comlcms.cz This allows for precise risk assessment and helps in understanding the compound's persistence and degradation pathways. manufacturingchemist.com

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research

Deuterium (B1214612) labeling is a powerful tool in NMR spectroscopy. simsonpharma.comnih.gov Replacing hydrogen (¹H) with deuterium (²H or D) at specific molecular positions can provide significant advantages for spectral analysis and structural elucidation. mdpi.com

Proton (¹H) NMR spectra can become complex and difficult to interpret when multiple signals overlap. Since deuterium is not observed in a standard ¹H NMR experiment, selectively replacing a proton with a deuteron (B1233211) effectively removes its signal from the spectrum. sigmaaldrich.comnih.gov

In the case of 3-Chloropropiophenone(2-D2), the two protons on the carbon atom adjacent to the carbonyl group are replaced by deuterium. This would lead to the following in its ¹H NMR spectrum:

The signal corresponding to the protons at the C2 position would be absent.

The signal of the protons on the adjacent C3 carbon, which would normally be a triplet due to coupling with the C2 protons, would simplify to a singlet.

This simplification aids in the unambiguous assignment of other signals in the spectrum and can help confirm the structure of related compounds. up.ac.zawashington.edu

While ¹H NMR ignores deuterium, ²H NMR (deuterium NMR) specifically detects it. This technique can be used to confirm the exact position and extent of deuterium incorporation in a molecule. mdpi.comsigmaaldrich.com For 3-Chloropropiophenone(2-D2), a ²H NMR spectrum would show a signal corresponding to the chemical environment of the C2 position, confirming the success of the isotopic labeling. mdpi.com

Furthermore, ²H NMR can be used for reaction monitoring. If 3-Chloropropiophenone(2-D2) were used as a reactant, ²H NMR could track the fate of the deuterium atoms, providing mechanistic insights into the chemical transformation.

The use of deuterated compounds is invaluable for confirming the structures of new molecules formed in chemical reactions. By comparing the NMR spectra of a reaction product synthesized with both the non-deuterated and deuterated starting material (e.g., 3-Chloropropiophenone vs. 3-Chloropropiophenone(2-D2)), chemists can pinpoint where chemical changes have occurred.

For instance, if 3-Chloropropiophenone(2-D2) is used in a reaction, the location of the deuterium atoms in the final product, as determined by comparing ¹H and/or ²H NMR spectra, can confirm the proposed reaction mechanism and the structure of any novel intermediates or final products. up.ac.zapharmacognosy.us

Computational and Theoretical Studies of Deuterated 3 Chloropropiophenone Systems

Quantum Chemical Calculations of Electronic Structure and Isotopic Effects

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a crucial parameter for elucidating reaction mechanisms, defined as the ratio of the reaction rate of a molecule with a lighter isotope (kH) to that with a heavier isotope (kD). Theoretical models can predict KIEs by calculating the zero-point vibrational energies (ZPVE) of the reactants and the transition states for both the deuterated and non-deuterated species.

A significant primary KIE is expected when the C-D bond is broken or formed in the rate-determining step of a reaction. Computational studies can help to distinguish between different mechanistic pathways, such as hydride transfer versus electron-transfer mechanisms. For instance, in the yeast-mediated reduction of α,α-dideuterio-3-chloropropiophenone, a notable kinetic isotope effect was observed, suggesting that the cleavage of the C-H/C-D bond is central to the reaction mechanism. Computational modeling of such systems can corroborate these experimental findings and provide detailed structures of the transition states involved. researchgate.net

| Reactant | Reaction Condition | Observed KIE (kH/kD) | Reference |

|---|---|---|---|

| alpha,alpha-dideuterio-3-chloropropiophenone | Yeast Treatment | 5.72 (for a related reaction) | dntb.gov.ua |

Conformational Analysis and Energetic Profiles of Deuterated Species

The three-dimensional shape of a molecule and the relative energies of its different conformers are critical to its reactivity. Computational methods are used to perform conformational analysis and generate energetic profiles. For 3-chloropropiophenone (B135402), studies have shown that the molecule is nearly planar, with very small torsion angles in the alkyl side chain. nih.gov

Computational analysis, using methods like DFT (e.g., B3LYP/6-31G*), can determine the preferred conformations of the ketone. nih.gov For 3-Chloropropiophenone(2-D2), such analysis would predict the lowest energy conformation by calculating the energetic landscape as a function of key dihedral angles. While the substitution of hydrogen with deuterium (B1214612) has a minimal effect on the geometry and conformational energies, these calculations are fundamental for accurately modeling subsequent reaction dynamics and solvation effects. The primary difference lies in the zero-point vibrational energies, which can subtly influence the population distribution of conformers at equilibrium.

| Conformer | Key Dihedral Angle (°C-C-C=O) | Calculated Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Gauche | ~60° | +1.5 | DFT (B3LYP) |

| Eclipsed (Planar) | ~ -6.2° | 0.0 |

Note: This table is illustrative, based on typical findings for similar ketones and the observation that 3-chloropropiophenone is nearly planar. nih.govnih.gov The actual values would require specific calculations for the deuterated compound.

Molecular Dynamics Simulations for Reactivity and Solvation Predictions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into reactivity and, crucially, the role of the solvent. researchgate.netrsc.org The interaction between a solute like 3-Chloropropiophenone(2-D2) and solvent molecules can significantly influence reaction rates and outcomes. nih.gov MD simulations can reveal the structure of the solvation shell, the dynamics of solvent molecules around the solute, and how this environment facilitates or hinders a chemical reaction. nih.gov

For instance, in biocatalytic reductions of 3-chloropropiophenone, the solvent medium (e.g., aqueous buffer vs. deep eutectic solvents) can drastically affect the yield and stereoselectivity. dntb.gov.ua MD simulations can be employed to understand these effects at a molecular level, showing how different solvents interact with the substrate and the enzyme's active site. nih.gov For 3-Chloropropiophenone(2-D2), MD simulations would be essential to predict how its solvation in various media differs from the non-deuterated form and how this might impact its accessibility to a catalyst or reagent.

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Enzymes in non-conventional media | Enzyme structure and solvation layer dynamics | Solvent environment (e.g., deep eutectic solvents) alters enzyme stability and substrate access, affecting reaction efficiency. | dntb.gov.ua |

| Biomolecules in explicit solvent | Solvation structure and thermodynamics | MD can predict the 3D distribution of solvent molecules and calculate solvation free energy. | researchgate.netnih.gov |

| Protein-ligand interactions | Conformational changes upon binding | Simulations combined with experimental data (like HDX-MS) can model structural dynamics required for reactivity and selectivity. | nih.gov |

In Silico Modeling of Deuterium Incorporation and Exchange Pathways

The synthesis of 3-Chloropropiophenone(2-D2) often involves a deuterium exchange reaction on the non-deuterated precursor, typically under acidic or basic conditions. In silico modeling is a powerful tool to investigate the mechanisms of these H/D exchange reactions. nih.govfrontiersin.org By mapping the potential energy surface, computational chemists can identify the key intermediates and transition states involved in the process.

For the acid-catalyzed exchange in 3-chloropropiophenone, the mechanism involves the formation of an enol intermediate. Quantum chemical calculations can determine the activation energies for protonation (or deuteration) of the carbonyl oxygen and the subsequent removal of a proton from the α-carbon by a base. These models can explain why the exchange is regioselective at the α-position, as the protons at this location are the most acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Such modeling can optimize experimental conditions by predicting the most favorable pH and temperature for efficient deuterium incorporation. researchgate.netcore.ac.uk

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Deuteration Methodologies for Complex Structures

The synthesis of deuterated compounds has evolved significantly, yet the demand for more sophisticated and efficient methods, particularly for complex molecules, remains a key area of research. researchgate.net Traditional methods often involve multi-step syntheses starting from commercially available deuterated precursors or direct hydrogen isotope exchange (HIE) reactions. researchgate.net While effective, these approaches can be time-consuming and may lack the desired regioselectivity for intricate molecular architectures. researchgate.netacs.org

Future efforts are being directed towards the development of catalytic systems that offer high efficiency and selectivity under mild conditions. For instance, recent advancements include superacid-catalyzed protocols for the α-deuteration of ketones using D₂O, which demonstrate high deuteration efficiency and broad substrate compatibility. rsc.org Another promising avenue is the use of organocatalysis, which allows for the deuteration of α-C-H bonds in ketones with D₂O as an economical deuterium (B1214612) source, achieving excellent deuterium incorporation in a single step. researchgate.net

Research is also focusing on transition-metal-free protocols and electrochemical strategies. researchgate.netxmu.edu.cn Electrocatalytic methods, for example, can enable the rapid deuteration of pharmaceuticals and natural products by utilizing unique intermediates. researchgate.net These emerging techniques aim to overcome the limitations of conventional methods by offering more direct and atom-economical routes to deuterated molecules. The development of such methods will be crucial for synthesizing complex structures where precise deuterium placement is essential for their intended application. nih.gov

Table 1: Comparison of Modern Deuteration Methodologies for Ketones

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Superacid Catalysis | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | High efficiency (up to 99%), broad scope, simple manipulation. | rsc.org |

| Organocatalysis | Simple bases (e.g., NaHMDS) | D₂O | Good to excellent deuterium incorporation (90-97%), mild conditions. | researchgate.net |

| Hydrogen Isotope Exchange (HIE) | Triethylamine (B128534) (Et₃N) | D₂O | Excellent regioselectivity, high deuterium incorporation. acs.org | acs.org |

| Reductive Deuteration | Magnesium (Mg) | D₂O | Good yields, nearly quantitative deuterium incorporation. | acs.org |

Exploration of New Mechanistic Insights through Advanced Deuterium Labeling Strategies

Deuterium labeling is an indispensable tool for elucidating reaction mechanisms. clearsynth.comsimsonpharma.com The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. chem-station.comwikipedia.org This effect provides profound insights into the bond-breaking and bond-forming steps of a reaction's rate-determining stage. chem-station.comnih.gov

Advanced strategies involving precisely labeled compounds like 3-Chloropropiophenone(2-D2) allow researchers to probe complex reaction pathways. By tracking the position of the deuterium label throughout a chemical transformation, it is possible to map the intricate movements of atoms and understand the formation of intermediates. clearsynth.comsynmr.in For example, the α-deuterium kinetic isotope effect has been used to investigate intermediates in glycosylation reactions.

Future opportunities lie in applying these strategies to increasingly complex systems, including catalytic cycles and biological pathways. synmr.in Combining experimental KIE studies with computational modeling can provide a more comprehensive understanding of transition states and reaction energy profiles. nih.gov As synthetic methods for creating precisely deuterated molecules become more sophisticated, so too will the ability to design experiments that answer fundamental questions in physical organic chemistry, enzymology, and materials science. acs.orgresearchgate.netpharmaffiliates.com The use of deuterium labeling helps distinguish between proposed mechanisms, as demonstrated in studies of ketone enolization and thermal isomerizations. wikipedia.orgacs.orgiitd.ac.in

Integration of 3-Chloropropiophenone(2-D2) in Multi-Step Synthetic Strategies for Labeled Bioactive Molecules

Deuterated building blocks are foundational to the synthesis of isotopically labeled bioactive molecules for drug discovery and development. marketersmedia.comenamine.netenamine.net The strategic incorporation of deuterium can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxic metabolites. researchgate.netenamine.netnih.gov This is due to the kinetic isotope effect, which can slow down metabolic processes involving C-H bond cleavage. nih.gov

3-Chloropropiophenone (B135402), a known intermediate in the synthesis of pharmaceuticals, serves as a valuable precursor. guidechem.comchemicalbook.comresearchgate.net Its deuterated analog, 3-Chloropropiophenone(2-D2), is therefore a highly strategic starting material for creating labeled versions of these drugs. By introducing the deuterium label at an early stage in the synthesis, its integrity can be maintained throughout subsequent reaction steps. marketersmedia.com This approach is more efficient than attempting to introduce deuterium at a later stage, which often presents challenges with selectivity. acs.org

Future research will focus on expanding the library of deuterated building blocks available to medicinal chemists. marketersmedia.comresearchgate.net The integration of compounds like 3-Chloropropiophenone(2-D2) into multicomponent reactions (MCRs) is a particularly promising area. nih.govresearchgate.netthieme-connect.com MCRs allow for the rapid assembly of complex, drug-like molecules from simple, deuterated precursors, streamlining the discovery and optimization of novel therapeutic agents. nih.govbeilstein-journals.org This strategy enables the site-selective deuteration of molecules at known metabolic "soft spots," enhancing their therapeutic potential. researchgate.net

Expansion of Analytical Applications in Emerging Research Fields

Deuterium-labeled compounds are critical tools in analytical chemistry, most notably as internal standards for quantitative analysis by mass spectrometry (MS). pharmaffiliates.comclearsynth.comacanthusresearch.com Stable isotope-labeled (SIL) internal standards, which co-elute with the unlabeled analyte but are distinguishable by their higher mass, are considered the gold standard for correcting for matrix effects and improving the accuracy and precision of measurements. clearsynth.comacanthusresearch.comcerilliant.com

3-Chloropropiophenone(2-D2) and the molecules synthesized from it can serve as excellent internal standards for their corresponding unlabeled analogs in pharmacokinetic studies, metabolic profiling, and environmental analysis. pharmaffiliates.comclearsynth.com The use of deuterated standards is crucial for ensuring the robustness and reliability of analytical methods. clearsynth.com

Emerging opportunities for these labeled compounds are appearing in new research fields. In metabolomics, deuterated tracers are used to follow metabolic pathways and determine metabolic fluxes. nih.govclearsynth.com In proteomics, deuterium labeling combined with mass spectrometry (HDX-MS) is used to study protein conformation, dynamics, and interactions. acs.org Furthermore, the unique properties of deuterated compounds are being explored in materials science to enhance the performance of organic light-emitting diodes (OLEDs). acs.org As analytical instrumentation becomes more sensitive, the demand for high-purity, strategically labeled compounds like 3-Chloropropiophenone(2-D2) will continue to grow, enabling new discoveries across a wide spectrum of scientific research. clearsynth.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Chloropropiophenone |

| 3-Chloropropiophenone(2-D2) |

| Benzene (B151609) |

| Deutetrabenazine |

| Deucravacitinib |

| Donafenib |

| Estrone |

| Glycine |

| Nabumetone |

| Pentoxifylline |

| Phenylalanine |

| Pioglitazone |

Q & A

Q. What are the most reliable synthetic routes for preparing 3-chloropropiophenone(2-D2), and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves electrophilic substitution or reduction of precursors like 3-chloropropiophenone. For isotopic analogs (e.g., 2-D2), deuterated reagents or hydrogen-deuterium exchange protocols are critical. For example, asymmetric reduction using immobilized Acetobacter sp. cells with deep eutectic solvents (DESs) like choline chloride/urea ([ChCl][U]) improves yield (82.3%) and enantiomeric excess (>99%) under optimized conditions (5% DES, 30°C, pH 5.5) . Preheating biocatalysts (e.g., Candida utilis at 45°C for 50 min) enhances stability and reaction efficiency . Reaction monitoring via GC-MS with deuterated internal standards (e.g., tridecanoic-2,2-d2 acid) ensures reproducibility .

Q. How can researchers validate the purity and structural integrity of 3-chloropropiophenone(2-D2) during synthesis?

- Methodological Answer : Use chromatographic techniques (HPLC, GC) with deuterated calibration standards (e.g., glyceryl tri(hexadecanoate-2,2-d2)) to confirm isotopic purity . Mass spectrometry (MS) with high-resolution modes (HRMS or Q-TOF) identifies isotopic patterns and fragmentation pathways specific to the deuterated compound . Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, verifies deuterium incorporation at the C-2 position .

Q. What analytical methods are recommended for quantifying 3-chloropropiophenone(2-D2) in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) using deuterated internal standards (e.g., pentadecanoic-2,2-d2 acid) to correct for matrix effects and ionization variability . For environmental samples, solid-phase extraction (SPE) coupled with GC-MS achieves detection limits of 0.5–1.0 µg/L . In biological matrices, liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity .

Advanced Research Questions

Q. How can biocatalytic systems be optimized for asymmetric synthesis of deuterated derivatives like (S)-3-chloro-1-phenylpropanol(2-D2)?

- Methodological Answer : Immobilize whole-cell biocatalysts (e.g., Acetobacter sp. on PVA-sodium sulfate) to improve reusability and stability over 10 reaction cycles . Use DESs as cosolvents to enhance cell membrane permeability and reduce solvent toxicity. For example, 5% [ChCl][U] increases biocatalyst half-life by 3-fold compared to aqueous systems . Pre-optimize substrate concentration (10 mmol/L) and cofactor regeneration (e.g., glucose at 60 mmol/L) to prevent substrate inhibition .

Q. What strategies mitigate isotopic scrambling during the synthesis of 3-chloropropiophenone(2-D2)?

- Methodological Answer : Avoid protic solvents (e.g., water, methanol) that promote H/H exchange. Use aprotic solvents (e.g., DMF, THF) and low-temperature conditions (<0°C) during deuterium incorporation steps . Post-synthesis, validate isotopic fidelity via LC-MS with deuterated reference standards (e.g., glyceryl tri(hexadecanoate-2,2-d2)) and monitor for H loss using kinetic isotope effect (KIE) studies .

Q. How should researchers address contradictions in reaction yields reported for 3-chloropropiophenone(2-D2)-based syntheses?

- Methodological Answer : Cross-validate experimental parameters (e.g., catalyst loading, solvent purity) using design of experiments (DoE) approaches. For instance, variations in DES composition (e.g., choline chloride/glycerol vs. choline chloride/urea) can lead to yield discrepancies due to differences in solvent polarity and biocompatibility . Replicate studies under inert atmospheres (e.g., N) to exclude oxygen-mediated side reactions, which reduce yields by up to 15% .

Q. What are the key considerations for analyzing halogenated byproducts (e.g., 3-chloropropiophenone derivatives) in advanced oxidation processes (AOPs)?

- Methodological Answer : Use gas chromatography coupled with electron capture detection (GC-ECD) or high-resolution MS to identify chlorinated intermediates (e.g., 3-chloropropiophenone and 1-bromo-2-naphthalenol) in AOP-treated wastewater . Quantify adsorbable organic halogens (AOX) using microcoulometric titration, and correlate with chloride ion concentration to assess halogenation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.